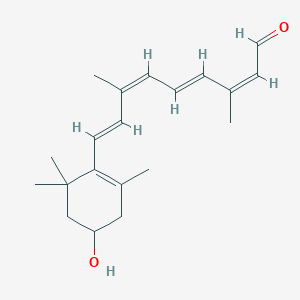

3-Hydroxyretinal

Description

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E)-9-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRQNCDEPWLQRO-DAWLFQHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6890-91-1 | |

| Record name | 3-HYDROXYRETINAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0490Y49DC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unveiling of a Novel Chromophore: An In-depth Technical Guide to the Discovery and History of 3-Hydroxyretinal in Vision

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and scientific significance of 3-hydroxyretinal, a crucial chromophore in the visual systems of many insects. Moving beyond the canonical retinal-based vision, we delve into the pioneering research that led to the identification of this hydroxylated analog, its unique biochemical synthesis, and its profound impact on the spectral tuning of visual pigments. This document serves as a detailed resource for researchers in vision science, comparative biochemistry, and drug development, offering insights into the intricate molecular mechanisms that underpin the diversity of photoreception in the natural world.

A Paradigm Shift in Visual Chromophores: The Dawn of 3-Hydroxyretinal

For decades, the foundation of vision science rested on the well-established role of retinal (vitamin A1 aldehyde) and its close relative, 3-dehydroretinal (vitamin A2 aldehyde), as the universal chromophores of visual pigments. However, the intricate and diverse visual ecologies of insects hinted at a broader molecular palette. The story of 3-hydroxyretinal begins in the early 1980s with the seminal work of Klaus Vogt and K. Kirschfeld, whose meticulous investigations into the visual pigments of flies initiated a paradigm shift in the field.

Initial spectrophotometric studies of fly rhodopsin revealed absorption spectra that could not be fully explained by the presence of retinal alone. This discrepancy led Vogt to propose the existence of a novel, more polar chromophore. Through a series of elegant experiments involving the extraction and analysis of retinoids from the heads of flies (Diptera) and moths (Lepidoptera), the identity of this enigmatic molecule was unveiled as 11-cis-3-hydroxyretinal.[1][2] This discovery was a landmark achievement, demonstrating that the molecular basis of vision was more varied than previously imagined.

Subsequent research confirmed the widespread, albeit scattered, distribution of 3-hydroxyretinal across numerous insect orders, including Hemiptera, Plecoptera, Megaloptera, and Hymenoptera.[1] This distribution pattern suggests that the ability to utilize 3-hydroxyretinal as a visual chromophore evolved early in insect phylogeny.[3]

The Molecular Architecture: Stereoisomers and Their Significance

Further investigations into the molecular structure of 3-hydroxyretinal revealed the existence of two stereoisomers: (3R)-3-hydroxyretinal and (3S)-3-hydroxyretinal. The chirality at the C3 position of the β-ionone ring was found to be a critical determinant of its biological activity and distribution.

Extensive studies by Seki and his collaborators in the 1990s elucidated the stereospecificity of 3-hydroxyretinal in different insect lineages. Their work demonstrated that most insect orders that utilize this chromophore, including Odonata, Hemiptera, Neuroptera, and Lepidoptera, exclusively employ the (3R)-isomer.[4] In striking contrast, higher flies (Diptera, suborder Cyclorrhapha) were found to possess the (3S)-11-cis enantiomer as the chromophore for their visual pigments, along with a mixture of (3R)- and (3S)-all-trans isomers.[4] This distinct stereochemical signature in higher flies underscores a unique evolutionary trajectory in their visual system.

Table 1: Distribution of 3-Hydroxyretinal Stereoisomers in Select Insect Orders

| Insect Order | Suborder/Group | Predominant Stereoisomer of 11-cis-3-hydroxyretinal |

| Diptera | Cyclorrhapha (Higher Flies) | (3S) |

| Lepidoptera | - | (3R) |

| Odonata | - | (3R) |

| Hemiptera | - | (3R) |

| Neuroptera | - | (3R) |

The Biosynthetic Pathway: From Dietary Carotenoids to a Functional Chromophore

The synthesis of 3-hydroxyretinal is a fascinating example of metabolic adaptation. Unlike vertebrates, which often rely on the direct dietary intake of vitamin A, many insects have evolved the enzymatic machinery to produce this specialized chromophore from readily available plant carotenoids, such as lutein and zeaxanthin.

The key enzyme in this pathway, particularly in Lepidoptera, is a remarkable multifunctional protein known as NinaB (Neither inactivation nor afterpotential B).[5][6][7] NinaB acts as a carotenoid isomerooxygenase, catalyzing both the oxidative cleavage of the C15-C15' double bond of the carotenoid precursor and the stereospecific isomerization of the resulting retinal molecule.[5][8]

The proposed biosynthetic pathway from dietary carotenoids to 11-cis-3-hydroxyretinal is as follows:

-

Uptake of Dietary Carotenoids: Insects ingest C40 carotenoids, such as lutein and zeaxanthin, from their plant-based diet.

-

Hydroxylation (if necessary): If the precursor is β-carotene, it must first be hydroxylated at the 3-position of the β-ionone ring to form zeaxanthin. The specific enzymes responsible for this step in insects are still under investigation.

-

Isomero-oxidative Cleavage by NinaB: The NinaB enzyme, with its bipartite substrate recognition site, binds the carotenoid. It then catalyzes the central cleavage at the 15,15' double bond and concurrently facilitates the isomerization of the newly formed retinal molecule to the 11-cis configuration, yielding 11-cis-3-hydroxyretinal.[5]

-

Reduction to 3-hydroxyretinol: In some insects, particularly flies, a portion of the 3-hydroxyretinal can be reduced to 3-hydroxyretinol, which serves as a sensitizing pigment.[9]

-

Oxidation back to 3-hydroxyretinal: An oxidative system exists within the compound eye to convert 3-hydroxyretinol back to 3-hydroxyretinal as needed.[9]

Biosynthesis of 3-hydroxyretinal and its role in vision.

Functional Implications: Spectral Tuning and Sensitization

The substitution of retinal with 3-hydroxyretinal has a significant impact on the spectral properties of visual pigments. The hydroxyl group at the C3 position generally induces a hypsochromic (blue) shift in the absorption maximum (λmax) of the rhodopsin, typically in the range of 20-40 nm.[1][2] This shift allows insects to fine-tune their spectral sensitivity to match their specific ecological niches and behavioral requirements.

In addition to its role as a primary chromophore, the reduced form, 3-hydroxyretinol, plays a fascinating role as a "sensitizing pigment" in the visual system of some flies.[9] This photostable molecule is thought to be closely associated with the rhodopsin and absorbs UV light, transferring the energy to the 3-hydroxyretinal chromophore. This process effectively broadens the spectral sensitivity of the photoreceptor into the UV range, enhancing the insect's ability to perceive UV patterns, which are important for foraging and navigation.

Table 2: Representative Absorption Maxima (λmax) of Insect Visual Pigments with Different Chromophores

| Insect Species | Photoreceptor | Chromophore | Opsin | λmax (nm) |

| Drosophila melanogaster | R1-6 | 3-Hydroxyretinal | Rh1 | ~480 |

| Apis mellifera (Honeybee) | Green receptor | Retinal | Am-LWD | ~530 |

| Papilio xuthus (Butterfly) | Green receptor | 3-Hydroxyretinal | Px-L1 | ~520 |

| Calliphora erythrocephala (Blowfly) | R1-6 | 3-Hydroxyretinal | - | ~490 |

Experimental Protocols: Identification and Analysis of 3-Hydroxyretinal

The identification and quantification of 3-hydroxyretinal and its isomers from insect tissues rely on a combination of extraction, derivatization, and chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis.

Detailed Step-by-Step Methodology for HPLC Analysis of 3-Hydroxyretinal Oximes

This protocol is a representative workflow synthesized from established methods for the analysis of retinoids in insect eyes.[3][10][11]

I. Sample Preparation and Extraction:

-

Dissection: Dissect the compound eyes from the insect heads under dim red light to minimize photoisomerization of the retinoids.

-

Homogenization: Homogenize the dissected eyes in a glass homogenizer with a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Extraction: Extract the retinoids from the homogenate by adding a mixture of organic solvents, such as chloroform/methanol (2:1, v/v). Vortex vigorously and centrifuge to separate the phases.

-

Drying: Carefully collect the lower organic phase containing the retinoids and evaporate to dryness under a stream of nitrogen gas.

II. Oxime Derivatization:

-

Reaction: Redissolve the dried retinoid extract in a small volume of ethanol. Add an equal volume of freshly prepared hydroxylamine hydrochloride solution (e.g., 1 M in ethanol).

-

Incubation: Incubate the mixture in the dark at room temperature for at least 1 hour to allow for the complete formation of the retinal oximes. The oxime derivatives are more stable and provide better chromatographic separation of the isomers.

III. HPLC Analysis:

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is suitable.

-

Column: A normal-phase silica column is typically used for the separation of retinal oxime isomers.

-

Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and diethyl ether, is commonly employed. A gradient elution may be necessary to resolve all isomers.

-

Detection: Monitor the elution of the retinal oxime isomers by their absorbance at approximately 360 nm.[6]

-

Quantification: Quantify the different isomers by comparing their peak areas to those of known standards.

Workflow for the analysis of 3-hydroxyretinal isomers.

IV. Confirmatory Analysis (NMR and Mass Spectrometry):

For unequivocal identification, the purified 3-hydroxyretinal oxime isomers can be subjected to further analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H-NMR Spectroscopy: The proton NMR spectrum will provide characteristic chemical shifts and coupling constants for the protons of the 3-hydroxyretinal molecule, allowing for the confirmation of its structure and stereochemistry.

-

Mass Spectrometry: Mass spectrometry will provide the precise molecular weight of the compound and its fragmentation pattern, further confirming its identity. The molecular mass of 3-hydroxy-retinal oxime is expected to be around 316.4 g/mol .[6]

Future Directions and Conclusion

The discovery of 3-hydroxyretinal has opened new avenues of research in vision science. Key areas for future investigation include:

-

Elucidation of the complete biosynthetic pathway: While the role of NinaB is established, the identities of other enzymes, such as the hydroxylases that may act on β-carotene, remain to be fully characterized in a wider range of insect species.

-

Structural biology of NinaB: High-resolution crystal structures of the NinaB enzyme would provide invaluable insights into its unique dual-function mechanism of cleavage and isomerization.

-

Pharmacological implications: Understanding the enzymatic pathways involved in 3-hydroxyretinal synthesis could offer novel targets for the development of species-specific insecticides or for modulating visual processes in beneficial insects.

-

Evolutionary genomics: Comparative genomic and transcriptomic studies across a broader range of insect taxa will help to unravel the evolutionary history of 3-hydroxyretinal utilization and its correlation with ecological pressures.

References

- Vogt, K., & Kirschfeld, K. (1984). The chromophore of the visual pigment in some insect orders.

- Vogt, K. (1983). Is 11-cis 3-hydroxy-retinal the chromophore of the fly visual pigment?.

- von Lintig, J., et al. (2010). The biochemical basis of vitamin A3 production in arthropod vision. PLoS Biology, 8(8), e1000445.

- Shimazaki, Y., & Eguchi, E. (1993). Synthesis of 3-hydroxyretinal in the cytosol of the butterfly compound eye. Vision research, 33(2), 155-163.

- Seki, T., et al. (1987). Retinoid composition in the compound eyes of insects. Experimental biology, 47(2), 95-103.

- Seki, T., & Vogt, K. (1998). 3-Hydroxyretinal and 3-hydroxyretinol in the rhodopsin-porphyropsin visual system of the crayfish Procambarus clarkii.

- Seki, T., et al. (1986). Separation and identification of geometric isomers of 3-hydroxyretinoids and occurrence in the eyes of insects. Vision research, 26(2), 255-258.

- Stavenga, D. G. (2010). Functional interplay of visual, sensitizing and screening pigments in the eyes of Drosophila and other red-eyed dipteran flies. Journal of Experimental Biology, 213(12), 2005-2015.

- Seki, T., et al. (1994). Flies in the group Cyclorrhapha use (3S)-3-hydroxyretinal as a unique visual pigment chromophore. European Journal of Biochemistry, 226(2), 691-696.

- Voolstra, O., et al. (2010). NinaB is essential for Drosophila vision but induces retinal degeneration in opsin-deficient photoreceptors. Journal of Biological Chemistry, 285(3), 2130-2139.

- Smith, W. C., & Goldsmith, T. H. (1990). Phyletic aspects of the distribution of 3-hydroxyretinal in the class Insecta. Journal of Molecular Evolution, 30(1), 72-84.

- Palczewski, K. (2012). Key enzymes of the retinoid (visual) cycle in vertebrate retina. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1821(1), 196-204.

- Liénard, M. A., et al. (2022). Molecular advances to study the function, evolution and spectral tuning of arthropod visual opsins. Philosophical Transactions of the Royal Society B, 377(1857), 20210283.

- Sharkey, C. R., et al. (2020). Mechanisms of vitamin A metabolism and deficiency in the mammalian and fly visual system. Trends in Endocrinology & Metabolism, 31(12), 910-923.

- Wang, X., et al. (2012). Requirement for an Enzymatic Visual Cycle in Drosophila. PLoS Genetics, 8(9), e1002886.

- Gordillo, B., et al. (2017). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds. Molecules, 22(6), 964.

- Bozbey, I., et al. (2022). Conventional and microwave prompted synthesis of aryl(Alkyl)azole oximes, 1H-NMR spectroscopic determination of E/Z isomer ratio and HOMO-LUMO analysis. Journal of Molecular Structure, 1251, 132077.

- Park, P. S. H., et al. (2007). Identification of the Carotenoid Isomerase Provides Insight into Carotenoid Biosynthesis, Prolamellar Body Formation, and Photomorphogenesis. The Plant Cell, 19(6), 1811-1823.

- Nath, M., et al. (2018). Unified and Isomer-Specific NMR Metabolomics Database for the Accurate Analysis of 13C–1H HSQC Spectra. Analytical Chemistry, 86(24), 11986-11993.

- Kane, M. A., et al. (2010). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Journal of lipid research, 51(10), 3051-3058.

- Oberhauser, V., et al. (2008). NinaB, the Drosophila melanogaster beta,beta-carotene-15,15'-monooxygenase, is a key enzyme for the formation of the visual chromophore. Journal of Biological Chemistry, 283(23), 15831-15840.

- Middleditch, B. S., & Desiderio, D. M. (1973). Mass spectra of prostaglandins. 3. Trimethylsilyl and alkyl oxime-trimethylsilyl derivatives of prostaglandins of the E series. The Journal of Organic Chemistry, 38(12), 2204-2209.

- Suzuki, T., & Makino-Tasaka, M. (1983). Analysis of retinal and 3-dehydroretinal in the retina by high-pressure liquid chromatography. Analytical biochemistry, 129(1), 111-119.

- de Lera, Á. R., et al. (2019). Rhodopsins: An Excitingly Versatile Protein Species for Research, Development and Creative Engineering. Frontiers in Bioengineering and Biotechnology, 7, 277.

- Crouch, R. K., et al. (1982). Separation and identification of the geometric isomers of retinal. Methods in enzymology, 81, 407-413.

- Wanner, K. T., et al. (2019). Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1. Bioorganic & medicinal chemistry, 27(8), 1569-1581.

- Gordillo, R., et al. (2009). Stereochemistry of 16α-Hydroxyfriedelin and 3-Oxo-16-methylfriedel-16-ene Established by 2D NMR Spectroscopy. Molecules, 14(2), 855-865.

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone. Retrieved from [Link]

- Al-Babili, S., & Bouwmeester, H. J. (2015). Carotenoid metabolism: New insights and synthetic approaches. Frontiers in plant science, 6, 1045.

- Nath, A., et al. (2018). Unified and Isomer-Specific NMR Metabolomics Database for the Accurate Analysis of 13C–1H HSQC Spectra. Analytical Chemistry, 90(24), 14533-14541.

- Nath, A., et al. (2014). A simplified schematic representation of Biosynthesis of Lutein and Zeaxanthin via both Methylerythritol4-phosphate (MEP) and mevalonate (MVA) pathway.

- Nath, A., et al. (2021). Biochemical and Immunological implications of Lutein and Zeaxanthin.

- Hevener, K. E., et al. (2010). Biochemistry and biosynthesis of insect pigments. Annual Review of Entomology, 55, 329-350.

- Baek, M., et al. (2023).

- Leitsch, J., et al. (2013).

- Tanimoto, N., et al. (2009). Modulation of the Absorption Maximum of Rhodopsin by Amino Acids in the C-terminus. Journal of Biological Chemistry, 284(11), 7287-7294.

- Govardovskii, V. I., et al. (2000). Absorption spectra of rhodopsin and rhodopsin analogues. Visual neuroscience, 17(4), 519-528.

- Chen, Y. C., & Chen, B. H. (2013). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis, 21(4), 348-354.

- van der Kooi, C. J., et al. (2017). Retinal perception and ecological significance of color vision in insects. Current opinion in insect science, 23, 41-48.

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

-

Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. [Link]

- Ermilova, E., et al. (2023). Fluorescence of the Retinal Chromophore in Microbial and Animal Rhodopsins. International Journal of Molecular Sciences, 24(24), 17208.

-

Raben, N. (2022, September 5). Enzyme Replacement Therapy ERT with Dr. Nina Raben [Video]. YouTube. [Link]

- Formosa Publisher. (2024). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. JURNAL MULTIDISIPLIN MADANI (MUDIMA), 4(7), 939-948.

- Stavenga, D. G. (2002). Colour in the eyes of insects.

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

- Govorunova, E. G., et al. (2023). Fluorescence of the Retinal Chromophore in Microbial and Animal Rhodopsins. MDPI.

- Govorunova, E. G., et al. (2015). Fluorescence of the Retinal Chromophore in Microbial and Animal Rhodopsins.

- Govorunova, E. G., et al. (2017). HPLC (high‐performance liquid chromatography) analysis of retinal extracts of Mugil cephalus.

- Govorunova, E. G., et al. (2017). HPLC (high‐performance liquid chromatography) analysis of retinal extracts of Planiliza haematocheilus. Peaks.

- Gordillo, R., et al. (2017). ¹H-NMR spectrum of 3-hydroxy-4-methoxy benzal acrolein.

- Gordillo, R., et al. (2019). ¹H-NMR spectrum of compound 29 cross section showing the oxime sister peak divisions.

- Gordillo, R., et al. (2018). Ratio of isomers determined by 1 H-NMR spectroscopy.

- Gordillo, R., et al. (2019). Characterization by means of 1 H-NMR (left) and mass spectrometry (right) of (i) tris(2.

- Gordillo, R., et al. (2018). Fragmentation of 3-hydroxyflavone; a computational and mass spectrometric study.

Sources

- 1. Frontiers | Rhodopsins: An Excitingly Versatile Protein Species for Research, Development and Creative Engineering [frontiersin.org]

- 2. Rhodopsins: An Excitingly Versatile Protein Species for Research, Development and Creative Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 acetoin 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. The biochemical basis of vitamin A3 production in arthropod vision - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NinaB Is Essential for Drosophila Vision but Induces Retinal Degeneration in Opsin-deficient Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NinaB is essential for Drosophila vision but induces retinal degeneration in opsin-deficient photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separation and identification of geometric isomers of 3-hydroxyretinoids and occurrence in the eyes of insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 3-hydroxyretinal in the cytosol of the butterfly compound eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of retinal and 3-dehydroretinal in the retina by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Role of 3-Hydroxyretinal in Insect Photoreceptors

Abstract

Insect vision represents a remarkable diversification of sensory evolution, enabling behaviors from pollination to predation. Central to this is the molecular machinery of photoreception, which relies on a chromophore covalently bound to an opsin protein. While most animals utilize retinal (Vitamin A1 aldehyde), many insect orders have adopted 3-hydroxyretinal (a Vitamin A3 derivative) as the primary chromophore for their visual pigments. This guide provides an in-depth technical examination of the pivotal role of 3-hydroxyretinal in insect photoreceptors. We will explore its biosynthesis from dietary carotenoids, its binding to opsins to form xanthopsins, the resulting photochemical properties, and the subsequent visual cycle. Furthermore, this document will detail established experimental protocols for the extraction and analysis of this crucial molecule, offering both theoretical understanding and practical guidance for researchers in chemical ecology, neurobiology, and drug development.

Introduction: The Chromophore's Crucial Role in Shaping Insect Vision

The perception of light in all animals is initiated by the photoisomerization of a retinylidene chromophore within a G-protein-coupled receptor known as opsin.[1] The combination of the chromophore and the opsin forms the visual pigment, often generically called rhodopsin.[2][3] The spectral sensitivity of a photoreceptor cell is determined primarily by the amino acid sequence of the opsin, but is significantly modified by the specific chromophore utilized.[1]

In the vast majority of vertebrates, the chromophore is 11-cis-retinal. However, insects exhibit greater diversity, with many species, particularly within the orders Diptera (flies) and Lepidoptera (butterflies and moths), exclusively using 11-cis-3-hydroxyretinal.[4][5] The addition of a hydroxyl group at the C3 position of the β-ionone ring has profound implications for the photochemistry and physiological function of the visual pigment. This substitution typically causes a slight hypsochromic (blue) shift in the peak absorbance (λmax) of the visual pigment, ranging from 4 to 12 nm, compared to a retinal-based pigment with the same opsin.[4] While this shift may seem minor, it can have significant consequences for color discrimination and adaptation to specific ecological niches.[6][7] The visual pigment formed with 3-hydroxyretinal is termed xanthopsin , to distinguish it from the retinal-based rhodopsin.[3]

Biosynthesis of 11-cis-3-hydroxyretinal: A Uniquely Efficient Pathway

Unlike vertebrates which require a multi-enzyme pathway to synthesize 11-cis-retinal from dietary β-carotene, insects have evolved a remarkably efficient single-enzyme process to generate 11-cis-3-hydroxyretinal.[8][9]

2.1 The NinaB Enzyme: A Bifunctional Isomerooxygenase

The key enzyme in this pathway is NinaB (Neither inactivation nor afterpotential B) , a protein that combines the functions of a carotenoid cleavage oxygenase and a retinoid isomerase into a single polypeptide.[9][10] This is a critical distinction from the vertebrate system, which separates these functions into two different enzymes (β-carotene-15,15′-monooxygenase and RPE65).[10]

The primary dietary precursors for 3-hydroxyretinal are hydroxylated carotenoids such as zeaxanthin and lutein.[9][11] The NinaB enzyme possesses a bipartite substrate recognition site that allows it to bind these carotenoids with high specificity.[8] It then performs two crucial actions in unison:

-

Oxidative Cleavage: It cleaves the C15-C15' double bond of the carotenoid precursor.[8][12]

-

Stereospecific Isomerization: It simultaneously isomerizes the C11-C12 double bond to the cis configuration, directly yielding 11-cis-3-hydroxyretinal.[8]

This ingenious mechanism ensures the direct and efficient production of the specific chromophore isomer required for functional vision.[8] The reaction follows a dioxygenase mechanism involving a carbocation/radical intermediate.[8]

2.2 Stereochemistry: A Point of Evolutionary Divergence

Interestingly, the stereochemistry of the 3-hydroxyretinal chromophore varies among insect groups. Most insects, including those in the orders Odonata, Hemiptera, Neuroptera, and Lepidoptera, utilize the (3R)-3-hydroxyretinal enantiomer.[5] However, higher flies (suborder Cyclorrhapha, which includes Drosophila) uniquely use the (3S)-11-cis enantiomer as their visual chromophore.[5] This suggests a distinct evolutionary path for the biosynthetic machinery in this lineage.

Diagram: Biosynthesis of 11-cis-3-hydroxyretinal

Caption: Biosynthesis of 11-cis-3-hydroxyretinal via the NinaB enzyme.

The Photochemical Cycle of Xanthopsin

The fundamental process of vision initiation is the absorption of a photon by the visual pigment, leading to a conformational change in the chromophore. This event triggers a biochemical cascade that results in a neural signal.

3.1 Photoisomerization and Signal Transduction

-

Photon Absorption: A molecule of xanthopsin in its resting state contains the 11-cis-3-hydroxyretinal chromophore. When a photon of the appropriate energy is absorbed, the chromophore isomerizes to the all-trans configuration.[1]

-

Metaxanthopsin Formation: This conformational change converts the visual pigment into its activated state, metaxanthopsin.

-

G-Protein Cascade: Metaxanthopsin, like activated rhodopsin, activates a heterotrimeric G-protein (typically Gq in invertebrates). This initiates a phospholipase C (PLC) signaling cascade, leading to the opening of transient receptor potential (TRP) ion channels and the depolarization of the photoreceptor cell membrane. This depolarization constitutes the electrical signal that is transmitted to the brain.

3.2 Chromophore Regeneration

Following signaling, the all-trans-3-hydroxyretinal must be released from the opsin and regenerated back to the 11-cis form to prepare the photoreceptor for subsequent photon capture. In butterflies, it has been shown that this process can occur within the cytosol of the eye.[13] Light, particularly blue light, can stimulate the synthesis of 11-cis-3-hydroxyretinal from its precursor, 3-hydroxyretinol (the alcohol form), indicating an active, light-dependent recycling mechanism exists within the eye itself.[13] This suggests a robust system for maintaining visual sensitivity during periods of high light exposure.

Diagram: The Xanthopsin Visual Cycle

Caption: The photochemical cycle of xanthopsin in insect photoreceptors.

Functional and Ecological Significance

The widespread adoption of 3-hydroxyretinal in insects suggests it confers significant adaptive advantages.

4.1 Spectral Tuning and Color Vision

The primary role of 3-hydroxyretinal is to fine-tune the spectral sensitivity of photoreceptors. While opsin sequence is the main determinant of λmax, the chromophore provides an additional layer of modification. This allows an insect to potentially expand its range of color discrimination without needing to evolve an entirely new opsin gene. By pairing different opsins with 3-hydroxyretinal, insects can create a diverse array of photoreceptor sensitivities tailored to their specific visual environment, enhancing their ability to distinguish between flowers, mates, and predators against a complex vegetative background.[6][14]

4.2 Sensitizing Pigment and UV Vision

In some insects, such as flies, a derivative, 3-hydroxyretinol (the alcohol form), can act as a "sensitizing pigment."[4] This molecule can absorb UV light and transfer that energy to the main visual pigment, effectively broadening the photoreceptor's sensitivity to include a distinct UV peak.[4] This enhances vision in the UV spectrum, which is critically important for many insects for tasks like navigation and foraging.

4.3 Filtering and Photoprotection

In certain butterflies, 3-hydroxyretinol can also function as a filter.[4][15] Located at the distal end of the photoreceptors, it can absorb damaging short-wavelength UV light, thereby protecting the light-sensitive rhabdomeres and narrowing the spectral sensitivity of the underlying photoreceptor to prevent overstimulation.[4][15]

Table 1: Comparison of Retinoid Chromophores in Visual Pigments

| Chromophore | Chemical Name | Vitamin A Derivative | Typical Effect on λmax (vs. Retinal) | Common Taxa | Associated Visual Pigment |

| Retinal | Retinaldehyde | Vitamin A1 | Baseline | Vertebrates, some Insects | Rhodopsin |

| 3-Hydroxyretinal | 3-Hydroxyretinaldehyde | Vitamin A3 | Hypsochromic shift (4-12 nm)[4] | Diptera, Lepidoptera, Odonata[5] | Xanthopsin |

| 3-Dehydroretinal | 3-Dehydroretinaldehyde | Vitamin A2 | Bathochromic shift (red-shift) | Freshwater fish, some amphibians[4][16] | Porphyropsin |

| 4-Hydroxyretinal | 4-Hydroxyretinaldehyde | - | Hypsochromic shift (blue-shift) | Firefly squid (Watasenia)[16][17] | - |

Methodologies for the Study of 3-Hydroxyretinal

Investigating the role of 3-hydroxyretinal requires precise biochemical techniques to extract, identify, and quantify the molecule from insect eye tissue.

5.1 Protocol: Extraction and HPLC Analysis of Retinoids

This protocol describes a standard method for extracting and identifying retinoids from insect heads, adapted from established methodologies.

Rationale: This procedure uses organic solvents to extract the lipid-soluble retinoids from homogenized tissue. The addition of hydroxylamine is critical as it converts the retinaldehydes to their more stable oxime derivatives, preventing isomerization and degradation. High-Performance Liquid Chromatography (HPLC) with a chiral column is then used to separate the different isomers and enantiomers for identification and quantification.

Step-by-Step Methodology:

-

Tissue Preparation: Dissect the heads of insects (either light- or dark-adapted, depending on the experimental goal) and immediately freeze them in liquid nitrogen to halt enzymatic activity.

-

Homogenization: Homogenize the frozen heads in a glass homogenizer with a suitable buffer (e.g., phosphate-buffered saline) containing 10% (w/v) hydroxylamine hydrochloride. Perform this step under dim red light to prevent light-induced isomerization of the retinoids.

-

Solvent Extraction:

-

Add an equal volume of methanol to the homogenate to precipitate proteins. Vortex thoroughly.

-

Add two volumes of hexane (or another non-polar solvent like dichloromethane) to the mixture.

-

Vortex vigorously for 2-3 minutes to partition the retinoids into the organic phase.

-

Centrifuge at 3,000 x g for 10 minutes to separate the phases.

-

-

Collection and Drying:

-

Carefully collect the upper organic phase containing the retinoids using a glass pipette.

-

Transfer to a new tube and dry the solvent under a gentle stream of nitrogen gas.

-

-

Resuspension: Resuspend the dried extract in a small, precise volume of the HPLC mobile phase (e.g., a hexane/isopropanol/ethanol mixture).

-

HPLC Analysis:

-

Inject the sample into an HPLC system equipped with a diode-array detector (DAD) for spectral analysis.

-

Use a chiral stationary phase column to separate the (3R) and (3S) enantiomers of 3-hydroxyretinal oximes.

-

Monitor the elution profile at the characteristic absorbance maximum of the retinoid oximes (around 360 nm).[11]

-

Identify and quantify peaks by comparing their retention times and absorption spectra to those of synthetic standards.

-

Self-Validation and Controls:

-

Internal Standard: Spike a subset of samples with a known quantity of a non-native retinoid (e.g., retinyl acetate) to control for extraction efficiency.

-

Blank Runs: Run a solvent-only blank through the HPLC to ensure there is no contamination.

-

Standard Curve: Generate a standard curve using known concentrations of synthetic 3-hydroxyretinal isomers to accurately quantify the amounts in the biological samples.

Conclusion and Future Directions

3-hydroxyretinal is not merely a minor variant of retinal; it is a key molecular adaptation that has enabled insects to conquer diverse photic environments. Its unique biosynthesis via the bifunctional NinaB enzyme represents a pinnacle of metabolic efficiency. Functionally, it provides a crucial mechanism for fine-tuning spectral sensitivity, enhancing UV vision, and protecting photoreceptors.

Future research should focus on several key areas. The precise structural interactions between 3-hydroxyretinal and different opsin binding pockets that lead to specific spectral shifts remain to be fully elucidated through crystallographic and computational modeling studies. Furthermore, exploring the distribution and function of the (3S) and (3R) enantiomers across a wider range of insect taxa could reveal novel insights into the evolutionary pressures shaping visual systems. Finally, understanding the regulation of the NinaB enzyme and the chromophore regeneration pathway could present novel targets for the development of species-specific insect control agents that disrupt vision without affecting non-target organisms.

References

-

Briscoe, A. D., & Chittka, L. (2001). The evolution of color vision in insects. Annual Review of Entomology, 46(1), 471-510. [Link]

-

Shimazaki, Y., & Eguchi, E. (1993). Synthesis of 3-hydroxyretinal in the cytosol of the butterfly compound eye. Vision Research, 33(2), 155-163. [Link]

-

Voolstra, O., Oberhauser, V., Sumser, E., Meyer, N. E., Maguire, M. E., Huber, A., & von Lintig, J. (2010). NinaB is essential for Drosophila vision but induces retinal degeneration in opsin-deficient photoreceptors. Journal of Biological Chemistry, 285(3), 2130-2139. [Link]

-

Wakakuwa, M., Stavenga, D. G., & Arikawa, K. (2005). Spectral organization of the eye of a butterfly, Papilio xuthus. Journal of Experimental Biology, 208(11), 2035-2044. [Link]

-

von Lintig, J., & Vogt, K. (2000). Filling the gap in vitamin A research. Molecular identification of an enzyme cleaving beta-carotene to retinal. Journal of Biological Chemistry, 275(16), 11915-11920. [Link]

-

Oberhauser, V., Voolstra, O., Sumser, E., & von Lintig, J. (2008). NinaB combines carotenoid oxygenase and retinoid isomerase activity in a single polypeptide. Proceedings of the National Academy of Sciences, 105(48), 18831-18836. [Link]

-

Arikawa, K. (2003). The eyes of butterflies. Journal of Comparative Physiology A, 189(1), 1-14. [Link]

-

Terakita, A. (2005). The opsins. Genome Biology, 6(3), 213. [Link]

-

Kito, Y., Seki, T., Suzuki, T., & Uchiyama, I. (1992). 4-Hydroxyretinal, a new visual pigment chromophore found in the bioluminescent squid, Watasenia scintillans. FEBS Letters, 313(3), 279-282. [Link]

-

Taylor, O. R. (1972). 3-Hydroxy-retinal: A new visual pigment chromophore from an insect. Nature, 236(5348), 410-412. [Link]

-

Seki, T., Fujishita, S., Ito, M., Matsuoka, N., & Tsukida, K. (1986). 3-Hydroxyretinal and 3-dehydroretinal in the eye of the dragonfly, Sympetrum. Vision Research, 26(8), 1379-1382. [Link]

-

Palczewski, K. (2012). Chemistry and biology of the anhydroretinol cycle. Journal of Biological Chemistry, 287(3), 1612-1619. [Link]

-

Kirschfeld, K., & Franceschini, N. (1977). The role of the pigment granules in the visual cells of flies. Biophysical of Structure and Mechanism, 3(3), 191-194. [Link]

-

Matsui, S., Seidou, M., Horiuchi, S., Uchiyama, I., Kito, Y., & Michinomae, M. (1988). 4-hydroxyretinal, a new chromophore of a visual pigment in the eye of a bioluminescent squid, Watasenia scintillans. Biochimica et Biophysica Acta (BBA) - General Subjects, 966(3), 370-374. [Link]

-

Smith, C. A., & Goldsmith, T. H. (1990). Spectral properties of the visual pigments of the hawk moth, Manduca sexta. Journal of Comparative Physiology A, 167(2), 219-226. [Link]

-

Stavenga, D. G. (2010). On the nomenclature of invertebrate visual pigments. Journal of Comparative Physiology A, 196(12), 1089-1090. [Link]

-

Vogt, K. (1983). Is the fly visual pigment a rhodopsin? Zeitschrift für Naturforschung C, 38(3-4), 329-333. [Link]

-

Seki, T., Isono, K., & Tsukida, K. (1994). Flies in the group Cyclorrhapha use (3S)-3-hydroxyretinal as a unique visual pigment chromophore. Experientia, 50(11-12), 1028-1032. [Link]

-

Shichida, Y., & Matsuyama, T. (2009). Evolution of opsins and color vision. Current Opinion in Neurobiology, 19(4), 399-405. [Link]

-

Hardie, R. C., & Raghu, P. (2001). Visual transduction in Drosophila. Nature, 413(6852), 186-193. [Link]

-

Kiefer, C., Sumser, E., Voolstra, O., & von Lintig, J. (2007). A new member of the RPE65-like family of carotenoid oxygenases. Biochemical Journal, 407(1), 103-110. [Link]

-

Feiler, R., Harris, W. A., Kirschfeld, K., Wehrhahn, C., & Zuker, C. S. (1988). Targeted misexpression of a Drosophila opsin gene leads to altered visual function. Nature, 333(6175), 737-741. [Link]

-

Ahmad, M. K., & Palczewski, K. (2015). The biochemical basis of vitamin A3 production in arthropod vision. PLoS One, 10(7), e0132488. [Link]

Sources

- 1. Insect opsins and evo-devo: what have we learned in 25 years? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoreceptors – ENT 425 – General Entomology [genent.cals.ncsu.edu]

- 3. Rhodopsin - Wikipedia [en.wikipedia.org]

- 4. Retinal perception and ecological significance of color vision in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flies in the group Cyclorrhapha use (3S)-3-hydroxyretinal as a unique visual pigment chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Frontiers | Toward a Mechanistic Understanding of Color Vision in Insects [frontiersin.org]

- 8. The biochemical basis of vitamin A3 production in arthropod vision - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. NinaB is essential for Drosophila vision but induces retinal degeneration in opsin-deficient photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NinaB Is Essential for Drosophila Vision but Induces Retinal Degeneration in Opsin-deficient Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 3-hydroxyretinal in the cytosol of the butterfly compound eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Diversity of the Photoreceptors and Spectral Opponency in the Compound Eye of the Golden Birdwing, Troides aeacus formosanus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cephalopod - Wikipedia [en.wikipedia.org]

- 17. 4-Hydroxyretinal, a new visual pigment chromophore found in the bioluminescent squid, Watasenia scintillans - PubMed [pubmed.ncbi.nlm.nih.gov]

biosynthesis pathway of 3-hydroxyretinal from carotenoids

An In-depth Technical Guide to the Biosynthesis of 3-Hydroxyretinal from Carotenoids for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyretinal is a critical molecule for vision in many insect species, serving as the chromophore that, when bound to opsin proteins, forms the visual pigments responsible for light detection.[1][2] Unlike vertebrates that primarily utilize 11-cis-retinal, these insects have evolved a distinct biosynthetic pathway to generate this hydroxylated analogue. This guide provides a comprehensive technical overview of the biosynthesis of 3-hydroxyretinal from dietary carotenoid precursors, with a focus on the central enzymatic steps and the underlying molecular logic. We will delve into the key enzyme, NinaB, a unique bi-functional protein, and provide detailed experimental protocols for its characterization. This document is intended to be a valuable resource for researchers in the fields of biochemistry, entomology, and drug development who are interested in the intricacies of visual pigment biosynthesis and the potential for targeting these pathways.

The Foundation: Carotenoid Precursors

The journey to 3-hydroxyretinal begins with the acquisition of carotenoids from the diet. Animals, including insects, are incapable of de novo carotenoid synthesis and must obtain these essential pigments from their food sources, which are primarily plants and algae. The general pathway for carotenoid biosynthesis in these organisms starts with the condensation of isopentenyl diphosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) to form geranylgeranyl pyrophosphate (GGPP).[3] Two molecules of GGPP are then condensed to form the first C40 carotenoid, phytoene, in a reaction catalyzed by phytoene synthase, a critical regulatory point in the pathway.[4]

For the synthesis of 3-hydroxyretinal, the crucial structural feature of the carotenoid precursor is the presence of at least one 3-hydroxy-β-ionone ring. The most common and efficient precursors are the xanthophylls, zeaxanthin and lutein .

-

Zeaxanthin: Possesses two 3-hydroxy-β-ionone rings.

-

Lutein: Contains one 3-hydroxy-β-ionone ring and one 3-hydroxy-ε-ionone ring.

In some insects, such as Drosophila, there is evidence for the conversion of dietary β-carotene into zeaxanthin, which can then serve as the substrate for 3-hydroxyretinal synthesis.[5] This conversion is catalyzed by a β-carotene hydroxylase.[6]

The Central Catalyst: The Dual-Functionality of NinaB

The conversion of a C40 carotenoid into a C20 retinoid is a pivotal step, and in insects, this is primarily accomplished by a remarkable enzyme known as NinaB (Neither inactivation nor afterpotential B).[7][8] NinaB is a carotenoid cleavage dioxygenase (CCD) with a unique dual functionality that sets it apart from its vertebrate counterparts; it acts as an "isomerooxygenase".[7][9]

Oxidative Cleavage

Like other CCDs, NinaB is a non-heme iron(II)-dependent enzyme that catalyzes the oxidative cleavage of a carbon-carbon double bond in the polyene chain of the carotenoid substrate.[10][11] Specifically, NinaB targets the central C15, C15' double bond, resulting in the symmetrical cleavage of the C40 carotenoid into two C20 retinal molecules.[7][12]

Stereospecific Isomerization

What makes NinaB exceptional is its ability to concurrently isomerize one of the resulting retinal products. The enzyme exhibits a profound regio- and stereo-selectivity, driven by a bipartite substrate recognition site.[7] One side of the active site preferentially binds the 3-hydroxy-β-ionone ring of the carotenoid precursor. The retinal molecule generated from this half of the carotenoid is isomerized from the all-trans configuration to the crucial 11-cis form.[7] The other side of the active site, which binds the second ring of the carotenoid, produces a retinal molecule that remains in the all-trans configuration.[7]

This elegant mechanism ensures the direct and efficient production of 11-cis-3-hydroxyretinal, the specific chromophore required for insect vision, from a symmetrical dietary precursor.[7]

The Complete Biosynthetic Pathway

The following diagram illustrates the complete biosynthetic pathway from a common dietary carotenoid, β-carotene, to the final product, 11-cis-3-hydroxyretinal.

Caption: Biosynthetic pathway of 11-cis-3-hydroxyretinal from β-carotene.

In some cases, there is evidence for the presence of an oxidative system in the compound eyes of insects, such as butterflies, that can convert 3-hydroxyretinol back to 3-hydroxyretinal.[13] This suggests the existence of a recycling mechanism or a final oxidative step to ensure a sufficient supply of the aldehyde form of the chromophore.

Experimental Methodologies: In Vitro Characterization of NinaB Activity

To investigate the catalytic activity of NinaB and confirm its dual functionality, a robust in vitro enzyme assay is essential. The following protocol provides a detailed workflow for the expression, purification, and functional analysis of recombinant NinaB.

Experimental Workflow Diagram

Caption: Workflow for the in vitro characterization of NinaB enzyme activity.

Detailed Protocol for NinaB Enzyme Assay

1. Expression and Purification of Recombinant NinaB:

- Subclone the coding sequence for NinaB into a suitable expression vector (e.g., pET vector with a His-tag).

- Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)).

- Grow the bacterial culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG.

- Harvest the cells by centrifugation and lyse them using sonication or a French press.

- Solubilize the membrane-bound NinaB using a suitable detergent (e.g., n-Dodecyl β-D-maltoside).

- Purify the His-tagged NinaB using nickel-affinity chromatography (Ni-NTA).

- Confirm the purity and identity of the protein using SDS-PAGE and Western blotting.

2. In Vitro Enzyme Assay:

- Prepare the zeaxanthin substrate by dissolving it in a detergent-containing buffer to form micelles.

- Set up the reaction mixture in a final volume of 100 µL containing:

- Purified NinaB (1-5 µM)

- Zeaxanthin (20-50 µM)

- FeSO4 (50 µM)

- Ascorbate (1 mM, to maintain iron in the reduced state)

- Catalase (to remove hydrogen peroxide)

- Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

- Incubate the reaction at the optimal temperature (e.g., 25-30 °C) for a specified time (e.g., 30-60 minutes).

- Quench the reaction by adding an equal volume of cold methanol or ethanol.

- Extract the retinoids and remaining carotenoids with an organic solvent (e.g., hexane or a mixture of chloroform and methanol).

- Evaporate the organic solvent under a stream of nitrogen.

3. Product Analysis by HPLC:

- Resuspend the dried extract in the mobile phase.

- Analyze the products using a high-performance liquid chromatography (HPLC) system equipped with a diode-array detector.

- Use a normal-phase or reverse-phase column suitable for separating retinoids and carotenoids.

- Identify the products by comparing their retention times and UV-Vis spectra with authentic standards.

- Quantify the products by integrating the peak areas and using a standard curve.

Expected Results

The HPLC analysis of the reaction products should reveal peaks corresponding to the substrate (zeaxanthin) and the reaction products. The identity of these products can be confirmed by their mass-to-charge ratio (m/z) in mass spectrometry and their UV-visible absorbance maxima.[12]

| Compound | Expected m/z (as oxime) | Absorbance Maxima (nm) |

| Zeaxanthin | 569.5 | ~450 |

| 11-cis-3-Hydroxyretinal | 316.4 | ~360-370 |

| all-trans-3-Hydroxyretinal | 316.4 | ~360-370 |

Table 1: Expected characteristics of the substrate and products of the NinaB-catalyzed reaction. The m/z value for the retinal products is often determined after derivatization to the more stable oxime form.[12]

Conclusion and Future Perspectives

The biosynthesis of 3-hydroxyretinal from carotenoids in insects is a highly specialized and efficient pathway, centered around the unique dual-function enzyme, NinaB. This isomerooxygenase streamlines the production of the essential 11-cis-3-hydroxyretinal chromophore, highlighting a fascinating example of evolutionary adaptation in sensory biology. A thorough understanding of this pathway is not only fundamental to the study of insect vision but also opens up avenues for innovative applications. For instance, the development of specific inhibitors targeting NinaB could lead to novel and environmentally benign methods of pest control by disrupting their visual systems. Furthermore, the elegant mechanism of NinaB could inspire the design of synthetic biocatalysts for the production of valuable retinoids and other apocarotenoids for the pharmaceutical and nutraceutical industries. Continued research into the structural biology and catalytic mechanism of NinaB will undoubtedly unveil further insights into this remarkable enzyme and its pivotal role in the natural world.

References

-

Seki, T., Isono, K., & Tsukida, K. (1987). Synthesis of 3-hydroxyretinal in the cytosol of the butterfly compound eye. Journal of Vitaminology, 33(6), 415-423. [Link]

-

Ahmad, M. T., Voolstra, O., & von Lintig, J. (2019). The biochemical basis of vitamin A3 production in arthropod vision. eLife, 8, e49483. [Link]

-

Das, A., & O'Malley, M. A. (2016). MECHANISTIC ASPECTS OF CAROTENOID BIOSYNTHESIS. Journal of Biological Chemistry, 291(40), 20931–20939. [Link]

-

Llorente, B., & Rodriguez-Concepcion, M. (2021). Carotenoid Biosynthesis and Plastid Development in Plants: The Role of Light. Antioxidants, 10(2), 193. [Link]

-

Shimada, H., Kondo, K., & Misawa, N. (1998). Production of the Carotenoids Lycopene, β-Carotene, and Astaxanthin in the Food Yeast Candida utilis. Applied and Environmental Microbiology, 64(7), 2676–2680. [Link]

-

ResearchGate. (n.d.). Carotenoid biosynthetic pathway. The three main precursors of vitamin A.... [Link]

-

Arballo, J., Amengual, J., & Erdman, J. W. (2021). The Macular Carotenoids: A Biochemical Overview. Nutrients, 13(7), 2419. [Link]

-

Wang, L., Yamashita, T., & Li, B. (2021). Protective role of carotenoids in the visual cycle. The Journal of biological chemistry, 296, 100231. [Link]

-

Perry, M. W., & Cronin, T. W. (2020). Insect opsins and evo-devo: what have we learned in 25 years?. Philosophical Transactions of the Royal Society B, 375(1809), 20190530. [Link]

-

von Lintig, J., & Vogt, K. (2004). Molecular Components Affecting Ocular Carotenoid and Retinoid Homeostasis. IUBMB Life, 56(5), 269-275. [Link]

-

Voolstra, O., & von Lintig, J. (2010). NinaB Is Essential for Drosophila Vision but Induces Retinal Degeneration in Opsin-deficient Photoreceptors. Journal of Biological Chemistry, 285(18), 13645-13655. [Link]

-

ResearchGate. (n.d.). NinaB converts zeaxanthin into 3-hydroxy-retinoids. [Link]

-

Faraone, I., & Sinisgalli, C. (2019). Zeaxanthin: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin. Antioxidants, 8(9), 391. [Link]

-

Chichester, C. O., & Nakayama, T. O. (1962). THE BIOSYNTHESIS OF CAROTENOIDS. Annual Review of Biochemistry, 31, 57-80. [Link]

-

Wang, X., & Montell, C. (2012). The Drosophila Visual Cycle and De Novo Chromophore Synthesis Depends on rdhB. Journal of Neuroscience, 32(10), 3469-3477. [Link]

-

von Lintig, J. (2012). Metabolism of Carotenoids and Retinoids Related to Vision. Journal of Biological Chemistry, 287(3), 1627-1634. [Link]

-

Maciá, H., & Pérez-Farinós, N. (2020). Biosynthesis of Pteridines in Insects: A Review. Insects, 11(8), 519. [Link]

-

Kedishvili, N. Y. (2016). Enzymology of retinoic acid biosynthesis and degradation: Thematic Review Series: Fat-Soluble Vitamins. Journal of Lipid Research, 57(11), 1967-1978. [Link]

-

Avalos, J., & Limón, M. C. (2022). Carotenoids and Their Biosynthesis in Fungi. Journal of Fungi, 8(2), 193. [Link]

-

Stringham, J. M., & Stringham, N. T. (2018). Lutein and Zeaxanthin: An Overview of Metabolism and Eye Health. Journal of Scientific & Medical Central, 1(1), 1003. [Link]

-

Chen, C., & Zha, Z. (2018). Toward a Mechanistic Understanding of Color Vision in Insects. Frontiers in Neural Circuits, 12, 12. [Link]

-

Kiser, P. D., & Palczewski, K. (2020). Structural basis for carotenoid cleavage by an archaeal carotenoid dioxygenase. Proceedings of the National Academy of Sciences, 117(33), 19846-19854. [Link]

-

Ahrazem, O., & Gómez-Gómez, L. (2018). Carotenoid Cleavage Oxygenases from Microbes and Photosynthetic Organisms: Features and Functions. International Journal of Molecular Sciences, 19(10), 3183. [Link]

-

Catalyst University. (2015, June 29). Biochemistry | Uroporphyrinogen III Synthase - Physiology, Biochemistry, & Mechanism [Video]. YouTube. [Link]

-

Kelber, A. (2017). Retinal perception and ecological significance of color vision in insects. Current Opinion in Insect Science, 23, 70-76. [Link]

-

Hannoufa, A., & Hossain, Z. (2012). Carotenoid Biosynthesis and Regulation in Plants. AOCS. [Link]

-

Kiser, P. D., & Palczewski, K. (2018). Structural characterization of the isomerooxygenase, NinaB. Investigative Ophthalmology & Visual Science, 59(9), 589. [Link]

-

Demmig-Adams, B., & Adams, W. W. (2021). Structure-Function-Environment Relationship of the Isomers Zeaxanthin and Lutein. Antioxidants, 10(11), 1845. [Link]

-

Moran CORE. (2018, February 8). The Role of Carotenoids in Pattern Dystrophy [Video]. YouTube. [Link]

-

Kiser, P. D., & Palczewski, K. (2016). Pathways and disease-causing alterations in visual chromophore production for vertebrate vision. The Journal of Biological Chemistry, 291(40), 20920–20930. [Link]

-

Pallas Chou & Harrison Ngue. (2022, March 17). Nature's Tiny Factories: Fatty Acid Synthesis and Assembly Line Enzymes [Video]. YouTube. [Link]

-

von Lintig, J., & Vogt, K. (2000). Drosophila ninaB and ninaD act outside of retina to produce rhodopsin chromophore. The Journal of experimental biology, 203(Pt 16), 2461–2468. [Link]

-

Lagarde, D., & Vermaas, W. (1999). The zeaxanthin biosynthesis enzyme beta-carotene hydroxylase is involved in myxoxanthophyll synthesis in Synechocystis sp. PCC 6803. FEBS letters, 454(3), 247–251. [Link]

-

Wu, J., et al. (2023). Tri-Enzymatic Cascade for the Synthesis of an Important Chiral Drug Intermediate. Angewandte Chemie International Edition, 62(18), e202218768. [Link]

Sources

- 1. Insect opsins and evo-devo: what have we learned in 25 years? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinal perception and ecological significance of color vision in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carotenoid Biosynthesis and Plastid Development in Plants: The Role of Light - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aocs.org [aocs.org]

- 5. Molecular Components Affecting Ocular Carotenoid and Retinoid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The zeaxanthin biosynthesis enzyme beta-carotene hydroxylase is involved in myxoxanthophyll synthesis in Synechocystis sp. PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The biochemical basis of vitamin A3 production in arthropod vision - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NinaB Is Essential for Drosophila Vision but Induces Retinal Degeneration in Opsin-deficient Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. pnas.org [pnas.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 3-hydroxyretinal in the cytosol of the butterfly compound eye - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydroxyretinal in Invertebrate Vision: A Technical Guide to Natural Sources, Distribution, and Analysis

Abstract

This technical guide provides an in-depth examination of 3-hydroxyretinal, a critical vitamin A derivative that functions as a visual chromophore in a wide array of invertebrate species, particularly within the Class Insecta. We will explore its natural sources, detail its known distribution across various invertebrate orders, and elucidate the biosynthetic pathways responsible for its formation from dietary carotenoids. Furthermore, this guide offers detailed, field-proven methodologies for the extraction, identification, and quantification of 3-hydroxyretinal from biological tissues. It is intended for researchers in the fields of sensory biology, biochemistry, and entomology, as well as professionals in drug development interested in the unique enzymatic processes of invertebrate visual systems.

Introduction: The Significance of 3-Hydroxyretinal in Vision

Visual perception in all animals is initiated by the absorption of a photon by a visual pigment, which consists of an opsin protein covalently linked to a chromophore, a derivative of vitamin A. While vertebrates exclusively use retinal (A1 aldehyde), many invertebrates have evolved to use alternative chromophores. Among these, 3-hydroxyretinal (A3 aldehyde) is of significant interest.

The addition of a hydroxyl group at the C3 position of the β-ionone ring distinguishes 3-hydroxyretinal from retinal. This seemingly minor modification has profound effects on the spectral properties of the visual pigment. Binding of 3-hydroxyretinal to an opsin typically shifts the spectral sensitivity of the resulting pigment to shorter wavelengths compared to the same opsin binding with retinal[1]. This adaptation allows invertebrates to fine-tune their visual systems to specific ecological niches and light environments. In some flies, 3-hydroxyretinal also acts as an accessory pigment, broadening the cell's sensitivity into the ultraviolet (UV) range[2][3]. Understanding the distribution and biosynthesis of this unique chromophore is therefore essential to comprehending the diversity and evolution of invertebrate vision.

Distribution of 3-Hydroxyretinal in Invertebrates

The use of 3-hydroxyretinal as a visual chromophore is widespread, yet scattered, primarily within the phylum Arthropoda, and most notably in the class Insecta[4]. It is not considered a reliable phylogenetic marker, as its presence does not consistently align with taxonomic groupings, suggesting multiple evolutionary origins or losses[4]. High-performance liquid chromatography (HPLC) has been the principal analytical tool for surveying its distribution[4].

While insects are the most studied group, it is important to note the diversity of chromophores in other invertebrates. For instance, some cephalopods like the bioluminescent squid Watasenia scintillans utilize retinal, 3-dehydroretinal, and even a novel 4-hydroxyretinal, showcasing the varied evolutionary strategies in visual pigment chemistry[5][6].

The following table summarizes the known distribution of 3-hydroxyretinal (R3) versus retinal (R1) in selected insect orders.

| Insect Order | Primary Chromophore(s) Found | Representative Genera/Species | Citation |

| Diptera | R3 (predominantly), R1 | Drosophila melanogaster, Musca domestica | [4][7] |

| Lepidoptera | R3 (predominantly) | Papilio xuthus, Manduca sexta | [8] |

| Coleoptera | R1 | Tribolium castaneum | [2] |

| Hymenoptera | R3 | Apis mellifera | [4] |

| Odonata | R3 | Sympetrum sp. | |

| Hemiptera | R1 and R3 (varies by suborder) | Notonecta glauca (R3), Acyrthosiphon pisum (R1) | [4] |

| Plecoptera | R3 | Perla sp. | [4] |

| Megaloptera | R3 | Sialis sp. | [4] |

Biosynthesis and Metabolism of 3-Hydroxyretinal

Invertebrates, like vertebrates, cannot synthesize carotenoids de novo and must obtain them from their diet. The primary dietary precursors for 3-hydroxyretinal are hydroxylated carotenoids such as zeaxanthin and lutein. The conversion of these carotenoids into the visual chromophore is a critical biochemical process.

The Central Role of the NinaB Enzyme

In insects, a single, multifunctional enzyme known as NinaB (Neither inactivation nor afterpotential B) is responsible for the conversion of dietary carotenoids into 11-cis-3-hydroxyretinal[1][9]. This is in contrast to vertebrates, which employ a multi-enzyme pathway to produce 11-cis-retinal[1]. The NinaB enzyme exhibits remarkable efficiency, performing two key functions:

-

Oxidative Cleavage: It cleaves the C40 carotenoid backbone at the central 15,15' double bond to yield two C20 retinoid molecules[1].

-

Isomerization: It specifically isomerizes the C11-C12 double bond to the cis configuration, which is essential for the chromophore to bind to the opsin protein[1].

The enzyme contains a bipartite substrate recognition site that ensures the correct regio- and stereo-selectivity, preferentially binding 3-hydroxy-β-ionone rings and processing them to produce 11-cis-3-hydroxy-retinal[1].

Caption: Biosynthesis of 3-hydroxyretinal.

The Visual Cycle

Once bound to opsin, the 11-cis-3-hydroxyretinal chromophore isomerizes to all-trans-3-hydroxyretinal upon photon absorption, triggering the visual signaling cascade. In the bistable visual pigments of insects, the all-trans chromophore can often be isomerized back to the 11-cis state by the absorption of another photon of a different wavelength[9]. However, a biochemical pathway for regeneration is also necessary. This involves the reduction of the released all-trans-3-hydroxyretinal to all-trans-3-hydroxyretinol, which is then transported and eventually converted back to 11-cis-3-hydroxyretinal[8][9].

Caption: The invertebrate visual cycle.

Analytical Methodologies

The analysis of retinoids from invertebrate tissues requires careful handling due to their sensitivity to light and oxidation. High-performance liquid chromatography (HPLC) is the gold standard for separation and quantification[4][10].

Experimental Workflow: From Tissue to Data

The overall process involves sample preparation, extraction of lipids and retinoids, separation of isomers via HPLC, and detection.

Caption: Workflow for retinoid analysis.

Protocol: Extraction and HPLC Analysis of 3-Hydroxyretinal

This protocol is a generalized procedure adapted from common practices in the field[10][11].

A. Sample Preparation and Homogenization

-

Rationale: Rapid freezing and homogenization in solvent under low-light conditions are critical to prevent enzymatic degradation and photoisomerization of the retinoids.

-

Dissect tissue (e.g., 50-100 insect heads) under dim red light and immediately flash-freeze in liquid nitrogen.

-

Homogenize the frozen tissue in 1 mL of ice-cold methanol using a glass-Teflon homogenizer.

-

Add 50 µL of a 1 M hydroxylamine solution to the homogenate. This converts the retinaldehyde to its more stable oxime derivative, preventing isomerization and binding to proteins.

-

Incubate for 15 minutes on ice in the dark.

B. Liquid-Liquid Extraction

-

Rationale: A biphasic solvent system (polar and non-polar) is used to partition the hydrophobic retinoids from the aqueous components of the tissue homogenate. Hexane or a hexane/ether mixture is commonly used[11].

-

Add 2 mL of hexane to the homogenate.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

-

Carefully collect the upper organic (hexane) phase containing the retinoids.

-

Repeat the extraction (steps 1-4) on the lower aqueous phase to maximize yield and pool the organic extracts.

C. Sample Concentration and Reconstitution

-

Rationale: The solvent is evaporated to concentrate the sample, and then the residue is redissolved in a small, precise volume of the HPLC mobile phase for injection.

-

Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen gas.

-

Immediately reconstitute the dried residue in 100 µL of the HPLC mobile phase.

D. HPLC Analysis

-

Rationale: Reverse-phase HPLC with a C18 column separates retinoid isomers based on their polarity. A mobile phase of acetonitrile or methanol in water is typically effective[12][13].

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis Diode Array Detector (DAD) monitoring at 360-380 nm.

-

Injection Volume: 20 µL.

-

Identification: Identify peaks by comparing retention times and spectral profiles with those of authentic 11-cis and all-trans-3-hydroxyretinal standards.

-

Quantification: Calculate the concentration based on the peak area relative to a standard curve generated from known concentrations of the standards.

Future Directions

While significant progress has been made, several questions remain. The precise environmental or evolutionary pressures that favor the use of 3-hydroxyretinal over retinal in certain lineages are still unknown[4]. Further investigation into the distribution of 3-hydroxyretinal in a broader range of invertebrate taxa, especially outside of Insecta, could provide crucial evolutionary insights. Additionally, exploring the potential non-visual roles of 3-hydroxyretinal and its metabolites in invertebrate physiology presents an exciting new frontier for research.

References

-

Smith, W. C., & Goldsmith, T. H. (1990). Phyletic aspects of the distribution of 3-hydroxyretinal in the class Insecta. Journal of Molecular Evolution, 30(1), 72–84. [Link]

-

Shimazaki, Y., & Eguchi, E. (1993). Synthesis of 3-hydroxyretinal in the cytosol of the butterfly compound eye. Vision Research, 33(2), 155–163. [Link]

-

Zahid, N. (2002). Analytical methods for the quantitative determination of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors in biological samples. Journal of Chromatography B, 781(1-2), 181-206. [Link]

-

Voolstra, C. et al. (2010). The biochemical basis of vitamin A3 production in arthropod vision. PLoS ONE, 5(7), e11697. [Link]

-

Stavenga, D. G. (2020). Insect Color Vision. Oxford Research Encyclopedia of Neuroscience. [Link]

-

von Lintig, J. (2012). Metabolism of Carotenoids and Retinoids Related to Vision. Journal of Biological Chemistry, 287(3), 1627–1634. [Link]

-

Seki, T., et al. (1994). Flies in the Group Cyclorrhapha Use (3S)-3-hydroxyretinal as a Unique Visual Pigment Chromophore. Vision Research, 34(23), 3085-3093. [Link]

-

Fuchs, S., et al. (2014). Biosynthesis pathway of biogenic amines in invertebrates and... ResearchGate. [Link]

-

Shaikh, Z. (2025). Development and Validation of RP-HPLC Method for Estimation of Tretinoin. Rasayan Journal of Chemistry. [Link]

-

Wikipedia contributors. (2024). Cephalopod. Wikipedia. [Link]

-

van der Kooi, C. J., et al. (2017). Retinal perception and ecological significance of color vision in insects. Current Opinion in Insect Science, 23, 41-48. [Link]

-

Chapman, R.F. (2013). The Insects: Structure and Function (5th ed.). Chittka Lab. [Link]

-

Sheliya, K., et al. (2014). Development and validation of analytical method for simultaneous estimation of mometasone furoate, hydroquinone and tretinoin in topical formulation by RP-HPLC. Journal of Chemical and Pharmaceutical Research. [Link]

-

Rajkhowa, P. (2017). Biochemistry and biosynthesis of insect pigments. Journal of Entomology and Zoology Studies. [Link]

-

Monroig, O., et al. (2013). Biosynthesis of Polyunsaturated Fatty Acids in Marine Invertebrates: Recent Advances in Molecular Mechanisms. Marine Drugs, 11(10), 3998-4018. [Link]

-

Maoka, T., et al. (2021). Carotenoids of hemipteran insects, from the perspective of chemo-systematic and chemical ecological studies. Biochemical Systematics and Ecology, 95, 104241. [Link]

-

Camera, E., & Picardo, M. (2002). Analytical methods to investigate glutathione and related compounds in biological and pathological processes. Journal of Chromatography B, 781(1-2), 181-206. [Link]

-

The Royal Entomological Society. (n.d.). Insect Eyes and Iridescence Information. The Royal Entomological Society Garden Compound. [Link]

-

Matsui, S., et al. (1989). 4-Hydroxyretinal, a new visual pigment chromophore found in the bioluminescent squid, Watasenia scintillans. Biochimica et Biophysica Acta (BBA) - General Subjects, 993(1), 56-61. [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]

Sources

- 1. The biochemical basis of vitamin A3 production in arthropod vision - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oxfordre.com [oxfordre.com]

- 3. Retinal perception and ecological significance of color vision in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phyletic aspects of the distribution of 3-hydroxyretinal in the class Insecta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cephalopod - Wikipedia [en.wikipedia.org]

- 6. 4-Hydroxyretinal, a new visual pigment chromophore found in the bioluminescent squid, Watasenia scintillans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flies in the group Cyclorrhapha use (3S)-3-hydroxyretinal as a unique visual pigment chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 3-hydroxyretinal in the cytosol of the butterfly compound eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of Carotenoids and Retinoids Related to Vision - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical methods for the quantitative determination of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. seiken-site.or.jp [seiken-site.or.jp]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

3-Hydroxyretinal in Non-Visual Phototransduction: Mechanisms, Pathways, and Experimental Characterization

[1]

Executive Summary

This technical guide examines the specific role of 3-hydroxyretinal (3-OH-retinal), a vitamin A3-based chromophore, in the non-visual photosensory processes of invertebrate models, primarily Drosophila melanogaster.[1] Unlike vertebrates that utilize 11-cis-retinal (A1) for both vision and non-visual (melanopsin) signaling, insects employ 3-hydroxyretinal for both image-forming vision and circadian entrainment.[1]

This distinction presents a critical window for comparative physiology and pharmacology.[1] This guide details the biochemical synthesis of 3-OH-retinal, its signaling via the Hofbauer-Buchner (H-B) eyelet, and the norpA-independent transduction cascades that bypass canonical visual signaling to entrain the circadian clock.

Biochemical Foundation: The A3 Chromophore

Structural Distinction and Spectral Tuning

The primary difference between vertebrate retinal and insect 3-hydroxyretinal is the addition of a hydroxyl group at the C3 position of the

-

Vertebrates: 11-cis-retinal (

~380 nm free; ~500 nm bound to rhodopsin).[1] -

Insects: 11-cis-3-hydroxyretinal (

shifts bathochromically depending on the opsin environment).[1]

In the context of non-visual signaling, 3-OH-retinal is the obligate chromophore for Rh5 (blue-sensitive,

Biosynthesis Pathway

The production of 3-OH-retinal is a tightly regulated enzymatic cascade.[1] Unlike vertebrates that can ingest pre-formed Vitamin A, insects largely derive this chromophore from dietary carotenoids (e.g.,

Visualization: 3-Hydroxyretinal Biosynthesis

Figure 1: Enzymatic pathway converting dietary carotenoids to the active 11-cis-3-hydroxyretinal chromophore.[1]

The Non-Visual Hardware: H-B Eyelet & R8 Cells

While the deep-brain photoreceptor Cryptochrome (CRY) is the primary circadian sensor in Drosophila, it utilizes FAD (flavin adenine dinucleotide) as a chromophore. The 3-hydroxyretinal pathway operates in parallel, specifically mediating entrainment to temperature cycles and long-day photoperiods where CRY is less effective.[1]

The Hofbauer-Buchner (H-B) Eyelet

The H-B eyelet is a specialized extra-retinal structure located between the retina and the optic lobe.[2][3][4][5]

-

Expression: Predominantly Rh6 (coupled to 3-OH-retinal).[1]

-

Connectivity: Projects directly to the Accessory Medulla (aMe) , the site of the ventral lateral neurons (LNv), which act as the master circadian pacemaker.

Mechanism of Action

The H-B eyelet functions as a "twilight sensor." While compound eyes detect rapid changes in light (vision), the H-B eyelet integrates light intensity over time, sending high-threshold signals to the LNv neurons to synchronize the molecular clock (PER/TIM oscillations).

Signal Transduction: The norpA-Independent Pathway

A critical technical nuance is that non-visual phototransduction via 3-OH-retinal often bypasses the canonical visual signaling cascade.[1]

-

Canonical Vision: Rh

Gq -

Non-Visual (Circadian): In norpA mutants (blind to images), circadian entrainment persists.[1] This suggests Rh5/Rh6 utilize an alternative Phospholipase C, likely PLC21C , or a distinct G-protein signaling mechanism to modulate the clock neurons.[1]

Visualization: Canonical vs. Non-Visual Signaling

Figure 2: Divergence of 3-hydroxyretinal signaling.[1][7] Note the parallel pathway for Rh6 in the H-B eyelet which bypasses the canonical NorpA bottleneck.

Experimental Protocols

To validate the role of 3-hydroxyretinal in these processes, researchers must isolate the chromophore and assess its physiological output.

Protocol A: HPLC Extraction & Quantification of 3-OH-Retinal

Objective: Quantify the ratio of 11-cis to all-trans 3-hydroxyretinal to assess chromophore regeneration or light-induced isomerization.[1]

Reagents:

-

HPLC Grade n-Hexane[1]

-

HPLC Grade Isopropanol

-

Synthetic 3-hydroxyretinal standard (commercially available or synthesized via reduction of 3-hydroxyretinoic acid).[1]

Workflow:

-

Sample Prep: Collect 50 Drosophila heads under dim red light (prevent isomerization).

-

Homogenization: Homogenize in 200 µL of acetone (stabilized with 0.1% BHT) on ice.

-

Extraction: Add 200 µL hexane. Vortex vigorously. Centrifuge at 10,000 x g for 5 mins.

-

Phase Separation: Collect the upper organic phase.[1] Repeat extraction twice.

-